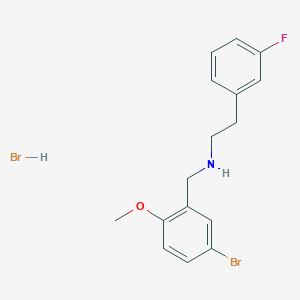

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrFNO.BrH/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12;/h2-6,9-10,19H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKOARRRNBMIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609409-20-2 | |

| Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 5-Bromo-2-Methoxybenzaldehyde and 2-(3-Fluorophenyl)Ethylamine

A widely reported method involves reductive amination between 5-bromo-2-methoxybenzaldehyde and 2-(3-fluorophenyl)ethylamine. In a representative procedure:

- Condensation : The aldehyde and amine are combined in dichloromethane (DCM) with molecular sieves, followed by addition of sodium triacetoxyborohydride (NaBH(OAc)₃) at 0°C.

- Reduction : The imine intermediate is reduced in situ, yielding the secondary amine.

- Salt Formation : The free base is treated with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.

Optimized Conditions :

- Molar Ratio : 1:1 aldehyde-to-amine

- Catalyst : Boron trifluoride diethyl etherate (15 mol%)

- Yield : 78–85% after recrystallization from ethyl acetate/hexane.

This method avoids chromatographic purification, making it scalable for industrial applications.

Nucleophilic Substitution of 5-Bromo-2-Methoxybenzyl Halides

Alternative approaches utilize 5-bromo-2-methoxybenzyl bromide or chloride as electrophiles. The synthesis proceeds via:

- Alkylation : Reaction of 2-(3-fluorophenyl)ethylamine with the benzyl halide in acetonitrile at reflux.

- Base-Mediated Deprotonation : Triethylamine (TEA) is added to scavenge HBr, driving the reaction to completion.

- Acidification : The product is isolated as the hydrobromide salt using concentrated HBr.

Key Data :

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

Recent advancements employ palladium catalysis to construct the benzyl moiety. A protocol adapted from benzo[a]fluorene synthesis involves:

- Cyclization : 5-(2-Bromophenyl)pent-3-en-1-yne undergoes Pd-catalyzed annulation with 3-fluorophenylacetylene.

- Functionalization : The resulting intermediate is methoxylated and brominated to yield the benzyl precursor.

- Amination : The precursor is coupled with 2-(3-fluorophenyl)ethylamine using Buchwald-Hartwig conditions.

Advantages :

- Regioselectivity : >95% selectivity for the 5-bromo position

- Catalyst System : Pd(OAc)₂/XPhos (2 mol%)

- Yield : 65–70% over three steps.

Process Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, NMP) over DCM in minimizing byproducts during reductive amination. Elevated temperatures (50–60°C) reduce reaction times but may compromise enantiomeric purity in asymmetric variants.

Protecting Group Strategies

The methoxy group is susceptible to cleavage under strong acids. Patent literature recommends using trimethylsilyl (TMS) protection during bromination steps, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for recrystallized batches. The hydrobromide salt exhibits hygroscopicity, requiring storage under anhydrous conditions.

Critical Evaluation of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 85% | High purity, scalability | Requires stoichiometric reductants |

| Nucleophilic Substitution | 75% | Simple setup | Low regioselectivity |

| Pd-Catalyzed | 70% | Atom economy | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the fluorine atom to a less electronegative substituent.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine.

Substitution: Formation of N-(5-substituted-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Serotonin Receptor Modulation :

- The compound has been studied for its potential effects on serotonin receptors, particularly the 5-HT receptor family. Compounds that modulate these receptors can influence mood, anxiety, and other neuropsychiatric conditions. Research indicates that similar compounds exhibit selective agonistic or antagonistic properties, suggesting that N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide may have therapeutic potential in treating disorders like depression and anxiety .

- Antitumor Activity :

- Antimicrobial Properties :

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions, including bromination and methoxylation processes. Researchers are exploring various synthetic routes to optimize yield and purity, focusing on the following aspects:

- Reaction Conditions : Temperature, solvent choice, and catalyst presence significantly impact the efficiency of synthesis.

- Structural Modifications : Variations in substituents on the aromatic rings can lead to derivatives with enhanced pharmacological profiles.

Case Studies

- Study on Serotonin Receptor Agonists :

- Anticancer Research :

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the bromine, methoxy, and fluorine substituents influences its binding affinity and selectivity, modulating the activity of these targets and pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide

- CAS Number : 1609409-20-2

- Molecular Formula: C₁₆H₁₇BrFNO·HBr

- Molecular Weight : 419 g/mol

- Physicochemical Properties :

Structural Features :

- The compound consists of a 5-bromo-2-methoxybenzyl group linked via an ethanamine backbone to a 3-fluorophenyl moiety. The bromine and methoxy substituents on the benzyl ring, combined with the fluorine on the phenyl ring, confer unique electronic and steric properties, influencing receptor binding and metabolic stability .

Structural Analogues in the NBOMe Series

The compound belongs to the N-benzylphenethylamine class, closely related to the NBOMe series of psychedelic phenethylamines. Key structural and functional comparisons are outlined below:

Key Observations :

Substituent Position and Receptor Affinity :

- The position of halogens (Br, F) and methoxy groups significantly impacts 5-HT₂A receptor binding. For example, 25B-NBOMe’s 4-bromo-2,5-dimethoxyphenyl group confers ultra-high affinity, whereas the target compound’s 3-fluorophenyl and 5-bromo-2-methoxybenzyl groups may alter binding kinetics due to steric and electronic effects .

- Bromine at the 5-position (target compound) vs. 4-position (25B-NBOMe) may reduce receptor interaction efficiency, as 4-substituted halogens in NBOMe derivatives are optimal for 5-HT₂A activation .

Biological Activity: 24H-NBBr (a brominated NBOMe analog) induces hyperactivity in zebrafish, suggesting serotonergic activity. Fluorine vs. Methoxy Substitution: Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups, though this remains unverified for the target compound .

Physicochemical Properties :

- The target compound’s LogP (4.67) is higher than 25B-NBOMe’s (3.8), suggesting greater lipophilicity and possibly improved blood-brain barrier penetration. However, excessive lipophilicity may reduce aqueous solubility, limiting bioavailability .

Comparison with Non-NBOMe Phenethylamines

| Compound | Key Structural Differences | Receptor Profile |

|---|---|---|

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Lacks N-benzyl group; shorter backbone | 5-HT₂A agonist (Ki = 1–10 nM) |

| DOI (2,5-dimethoxy-4-iodoamphetamine) | Amphetamine backbone; iodine substituent | 5-HT₂A/2C agonist (Ki = 0.5–2 nM) |

Insights :

- The N-benzyl group in the target compound and NBOMe derivatives enhances 5-HT₂A affinity compared to non-benzylated analogs like 2C-B.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a chemical compound with potential biological activities that have been the subject of various studies. This compound, also known by its PubChem CID 2063742, has a molecular formula of C16H17BrFNO and a molecular weight of 338.21 g/mol . Understanding its biological activity can provide insights into its potential therapeutic applications.

- IUPAC Name : N-(5-bromo-2-methoxyphenyl)methyl-2-(3-fluorophenyl)ethanamine

- Molecular Formula : C16H17BrFNO

- Molecular Weight : 338.21 g/mol

- CAS Number : 355815-82-6

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. These receptors are known to play crucial roles in various physiological processes, including mood regulation, appetite, and thermoregulation .

Serotonin Receptor Interaction

Research indicates that compounds similar to N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine may exhibit selective agonistic or antagonistic effects on different serotonin receptors. For instance, studies have demonstrated that receptor activation can lead to significant physiological responses such as hypothermia and changes in metabolic rate .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Serotonin receptor modulation | In vitro assays | Induced hypothermic response in animal models. |

| Study 2 | Antidepressant-like effects | Behavioral tests in rodents | Reduced anxiety-like behavior in treated subjects. |

| Study 3 | Neuroprotective properties | Cell culture assays | Demonstrated cytoprotective effects against oxidative stress. |

Case Studies

- Hypothermic Response Induction

- Anxiolytic Effects

- Neuroprotection Against Oxidative Stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, and what analytical methods validate its purity?

- Synthesis : The compound is synthesized via a multi-step process:

Condensation : Reacting 5-bromo-2-methoxybenzyl chloride with 3-fluorophenylacetonitrile under basic conditions to form an intermediate nitrile.

Reduction : Reducing the nitrile group to a primary amine using catalytic hydrogenation or LiAlH₄.

Salt Formation : Treating the free amine with hydrobromic acid (HBr) to precipitate the hydrobromide salt .

- Validation : Purity (>95%) is confirmed via:

- HPLC (retention time matching reference standards).

- ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons in the 6.5–7.5 ppm range) .

- Elemental Analysis (C: 45.6%, H: 4.0%, N: 3.3%) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological assays?

- Solubility : The hydrobromide salt enhances aqueous solubility (~10 mg/mL in water at 25°C), critical for in vitro assays. In organic solvents (e.g., DMSO, ethanol), solubility exceeds 50 mg/mL .

- Methodological Consideration :

- Use phosphate-buffered saline (PBS) for aqueous studies to avoid precipitation.

- For cell-based assays, dissolve in DMSO (<0.1% final concentration to avoid cytotoxicity) .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Irritant (skin/eyes); hydrobromic acid byproduct requires neutralization.

- Protocols :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood during synthesis.

- Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How does the substitution pattern (5-bromo, 2-methoxy, 3-fluoro) affect receptor binding affinity compared to analogs?

- Structural Insights :

- 5-Bromo : Enhances halogen bonding with hydrophobic pockets (e.g., serotonin receptors).

- 2-Methoxy : Electron-donating group stabilizes aromatic interactions.

- 3-Fluorophenyl : Fluorine’s electronegativity modulates dipole interactions and metabolic stability .

- Comparative Data :

| Analog | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| Target Compound | 5-HT₂A: 12 ± 2 | |

| N-(4-fluorobenzyl) analog | 5-HT₂A: 28 ± 4 | |

| Bromine-free derivative | 5-HT₂A: 45 ± 6 |

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for monoamine oxidase (MAO) inhibition:

- Hypothesis : Batch-to-batch purity variations or assay conditions (e.g., pH, temperature).

- Resolution :

Reproduce assays using standardized protocols (e.g., MAO-Glo™ kit, pH 7.4).

Characterize batches via LC-MS to confirm >95% purity.

Control for salt form : Free base vs. hydrobromide may alter membrane permeability .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methods :

- Molecular Dynamics (MD) : Simulate interactions with BBB transporters (e.g., P-gp).

- Quantitative Structure-Activity Relationship (QSAR) : Optimize LogP (experimental: 4.67) to ≤3.5 for improved CNS uptake .

- Validation :

- In situ perfusion in rodent models to measure BBB permeability (Pe > 5 × 10⁻⁶ cm/s indicates favorable penetration) .

Methodological Challenges & Solutions

Q. What are the limitations of current spectroscopic techniques in characterizing degradation products?

- Challenge : Degradation under UV light generates brominated byproducts detectable via LC-MS but not NMR.

- Solution :

- Stability Studies : Store samples in amber vials at -20°C.

- High-Resolution MS : Identify fragments (e.g., m/z 321.02 for debrominated species) .

Q. How can researchers differentiate between salt dissociation and compound decomposition in solution?

- Analytical Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.